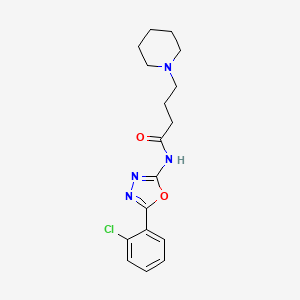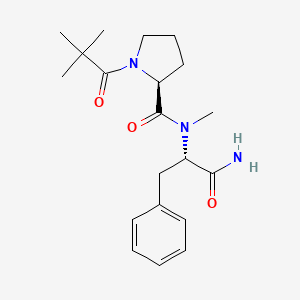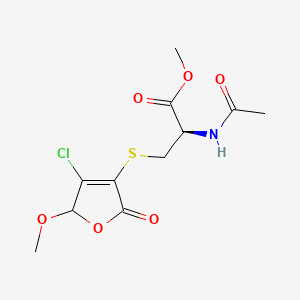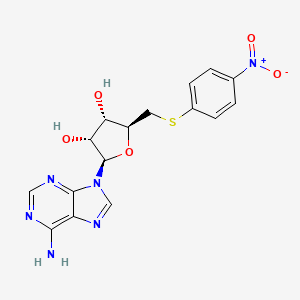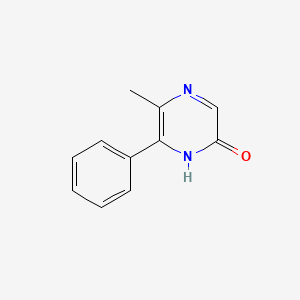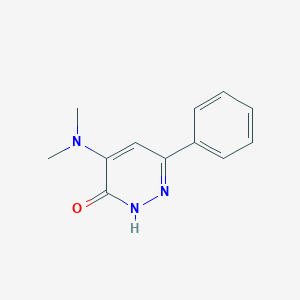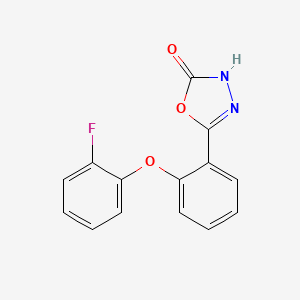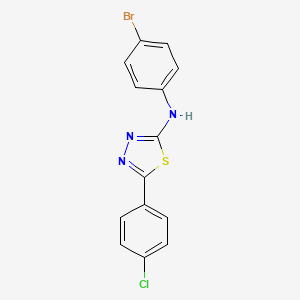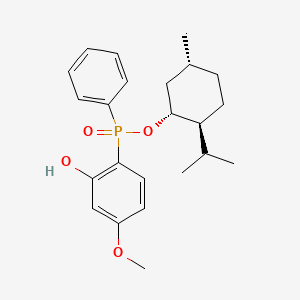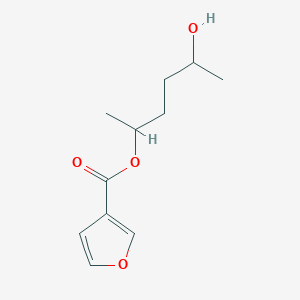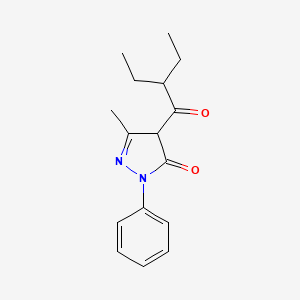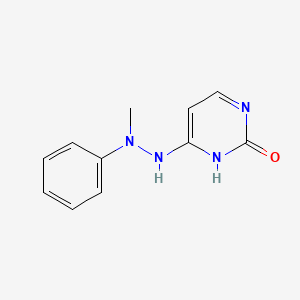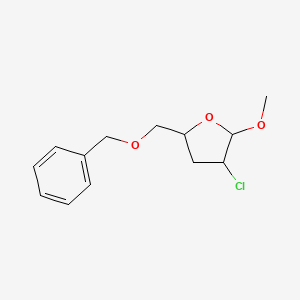
5-((Benzyloxy)methyl)-3-chloro-2-methoxytetrahydrofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-((Benzyloxy)methyl)-3-chloro-2-methoxytetrahydrofuran is an organic compound with a complex structure that includes a tetrahydrofuran ring substituted with benzyloxy, chloromethyl, and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((Benzyloxy)methyl)-3-chloro-2-methoxytetrahydrofuran typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Tetrahydrofuran Ring: The tetrahydrofuran ring can be synthesized through cyclization reactions involving diols or other suitable precursors.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via nucleophilic substitution reactions, where a benzyl halide reacts with a suitable nucleophile.
Chloromethylation: The chloromethyl group can be introduced using chloromethylation reagents such as chloromethyl methyl ether or formaldehyde and hydrochloric acid.
Methoxylation: The methoxy group can be introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-((Benzyloxy)methyl)-3-chloro-2-methoxytetrahydrofuran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxy or chloromethyl positions using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
5-((Benzyloxy)methyl)-3-chloro-2-methoxytetrahydrofuran has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-((Benzyloxy)methyl)-3-chloro-2-methoxytetrahydrofuran involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
5-((Benzyloxy)methyl)-2-methoxytetrahydrofuran: Lacks the chloro group, resulting in different reactivity and properties.
3-Chloro-2-methoxytetrahydrofuran: Lacks the benzyloxy group, affecting its chemical behavior and applications.
5-((Benzyloxy)methyl)-3-chlorotetrahydrofuran: Lacks the methoxy group, leading to variations in its chemical and biological properties.
Uniqueness
5-((Benzyloxy)methyl)-3-chloro-2-methoxytetrahydrofuran is unique due to the presence of all three substituents (benzyloxy, chloromethyl, and methoxy) on the tetrahydrofuran ring
Properties
CAS No. |
58757-98-5 |
|---|---|
Molecular Formula |
C13H17ClO3 |
Molecular Weight |
256.72 g/mol |
IUPAC Name |
3-chloro-2-methoxy-5-(phenylmethoxymethyl)oxolane |
InChI |
InChI=1S/C13H17ClO3/c1-15-13-12(14)7-11(17-13)9-16-8-10-5-3-2-4-6-10/h2-6,11-13H,7-9H2,1H3 |
InChI Key |
IORDWFAVGWGDLY-UHFFFAOYSA-N |
Canonical SMILES |
COC1C(CC(O1)COCC2=CC=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


